molecular formula C14H24N4O4S2 B2989003 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one CAS No. 2309747-88-2

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one

Cat. No.: B2989003
CAS No.: 2309747-88-2
M. Wt: 376.49
InChI Key: VKXGSZGWPFGKSD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a synthetic chemical compound known for its diverse applications across various scientific domains. This compound incorporates several functional groups, resulting in complex interactions and unique chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Common starting materials include imidazolidin-2-one and suitable derivatives of 1,4-diazepane.

  • Key Reactions: : The synthesis typically involves multiple steps including alkylation, sulfonylation, and acylation.

  • Reaction Conditions: : Standard reaction conditions might involve controlled temperatures, use of specific catalysts, and careful pH management to ensure desired outcomes.

Industrial Production Methods

  • Scale-Up: : For large-scale industrial production, the process involves optimized reaction conditions to ensure high yield and purity.

  • Continuous Flow Techniques: : Adoption of continuous flow reactors may enhance efficiency and safety in producing this compound at scale.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various reactions such as:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Undergoes reduction reactions to form amines or alcohols.

  • Substitution: : Participates in substitution reactions primarily at the nitrogen atoms of the diazepane ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Often utilizes hydrogen gas with a palladium catalyst.

  • Substitution: : Utilizes alkyl halides or other suitable electrophiles.

Major Products

  • Oxidation: : Yields products such as sulfoxides.

  • Reduction: : Yields amines or other reduced derivatives.

  • Substitution: : Produces alkylated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in coordination chemistry for catalysis.

Biology

  • Drug Design: : Investigated for its potential in the development of therapeutic agents due to its diverse functional groups.

Medicine

  • Pharmacology: : Studied for its bioactive properties which may influence various physiological pathways.

Industry

  • Material Science: : Explored for its potential use in the development of advanced materials due to its unique chemical structure.

Mechanism of Action

The effects of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison

Compared to other similar compounds, 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one offers unique properties due to the presence of both sulfonyl and diazepane groups.

Similar Compounds

  • 1,4-Diazepane derivatives: : Known for their pharmacological applications.

  • Sulfonyl imidazolidinones: : Investigated for their use in materials science and medicinal chemistry.

This compound's distinctive structure opens up a plethora of possibilities for its application in scientific research and industrial processes.

Properties

IUPAC Name

1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXGSZGWPFGKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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